molecular formula C24H20BrN3O3 B2452009 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide CAS No. 903314-37-4

2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2452009
CAS No.: 903314-37-4
M. Wt: 478.346
InChI Key: SORAYJYNWLIFFN-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by the presence of amino, bromophenyl, ethoxybenzoyl, and carboxamide functional groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrroles and α,β-unsaturated carbonyl compounds.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Uniqueness

2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs. The presence of the bromophenyl and ethoxybenzoyl groups, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O3/c1-2-31-18-12-6-15(7-13-18)23(29)22-21(26)20(19-5-3-4-14-28(19)22)24(30)27-17-10-8-16(25)9-11-17/h3-14H,2,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORAYJYNWLIFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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